methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

Catalog No.
S3348746
CAS No.
22844-33-3
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

CAS Number

22844-33-3

Product Name

methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

IUPAC Name

methyl (E)-3-anthracen-9-ylprop-2-enoate

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-20-18(19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3/b11-10+

InChI Key

VYQBJNASNJHPFC-ZHACJKMWSA-N

SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Isomeric SMILES

COC(=O)/C=C/C1=C2C=CC=CC2=CC3=CC=CC=C31

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is an organic compound classified as an ester, characterized by the presence of an anthracene moiety linked to a propenoate group. Its molecular formula is C19H16O2C_{19}H_{16}O_{2}, with a molecular weight of approximately 280.33 g/mol. The compound appears as a transparent, colorless to light yellow liquid, with a melting point of 40-42°C and a boiling point of 416-418°C. It is insoluble in water but soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane.

The structure of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate features a double bond between the second and third carbon atoms of the prop-2-enoate group, which contributes to its reactivity and interactions in various chemical environments. This compound has attracted significant interest for its potential applications in organic electronics and biological systems due to its unique electronic properties stemming from the anthracene component.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction can be accomplished with reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in alcohols or other reduced products.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for replacement by nucleophiles such as amines or thiols, yielding amides or thioesters.

Research indicates that methyl (2E)-3-(anthracen-9-yl)prop-2-enoate exhibits notable biological activities. It has been shown to inhibit tumor cell growth by inducing apoptosis, making it a candidate for use in cancer therapies. Additionally, this compound acts as a photosensitizer in photodynamic therapy, where it can selectively kill cancer cells upon activation by light. Its interactions with specific molecular targets in biological systems may involve non-covalent interactions such as hydrogen bonding and π–π stacking due to the aromatic nature of the anthracene moiety.

Several synthesis methods have been developed for methyl (2E)-3-(anthracen-9-yl)prop-2-enoate:

  • Aldol Condensation: A common method involves the aldol condensation reaction between anthracene-9-carbaldehyde and methyl acrylate, typically using sodium hydroxide as a base in an organic solvent like ethanol under reflux conditions.
  • Wittig Reaction: Another approach is the Wittig reaction, where anthracene-9-carbaldehyde reacts with a phosphonium ylide derived from methyl triphenylphosphonium bromide. This reaction is generally conducted in tetrahydrofuran at low temperatures.
  • Knoevenagel Condensation: This method involves reacting anthraldehyde with methyl acrylate under basic conditions to yield the desired product.

Each method has its advantages depending on factors like cost, yield, and purity requirements.

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate has diverse applications across various fields:

  • Organic Electronics: Due to its favorable electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biological Research: The compound serves as a fluorescence probe for detecting DNA damage and oxidative stress.
  • Photodynamic Therapy: It is utilized as a photosensitizer for treating cancer and bacterial infections through light activation.
  • Building Block in Organic Synthesis: The compound is valuable in synthesizing more complex organic molecules due to its unique structure.

Current research focuses on understanding how methyl (2E)-3-(anthracen-9-yl)prop-2-enoate interacts within biological systems and materials science. Studies have indicated that it can effectively induce apoptosis in tumor cells and act as a fluorescence probe under specific conditions. Its mechanism of action likely involves electron transfer processes facilitated by the anthracene moiety, which enhances its effectiveness in photodynamic therapy and electronic applications.

Similar Compounds: Comparison

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate shares structural similarities with several other compounds:

Compound NameStructure DescriptionUnique Features
Methyl (2E)-3-(phenyl)prop-2-enoateSimilar structure but with a phenyl group instead of anthraceneLacks the unique electronic properties from anthracene
Ethyl (2E)-3-(anthracen-9-yl)prop-2-enoateSimilar structure but with an ethyl ester groupSlightly different solubility and boiling point
Ethyl (E)-3-(anthracen-9-yl)prop-2-enoateContains an ethoxy group instead of methylDifferent reactivity based on ester type

The uniqueness of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate lies primarily in its anthracene moiety, which imparts distinct electronic and photophysical properties advantageous for applications requiring strong fluorescence or efficient electron transport .

XLogP3

4.7

Dates

Modify: 2024-04-14

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